(Isobutoxymethyl)piperidine hydrochloride

Medicinal Chemistry Structure-Activity Relationship (SAR) CNS Drug Discovery

(Isobutoxymethyl)piperidine hydrochloride, formally designated as 3-(isobutoxymethyl)piperidine hydrochloride, is a six-membered heterocyclic amine derivative with the molecular formula C₁₀H₂₁NO•HCl and a molecular weight of 207.74 g/mol. It features an isobutoxymethyl substituent at the 3-position of the piperidine ring, a structural motif recognized for its utility as a building block in pharmaceutical synthesis, particularly for generating compounds targeting neurological pathways.

Molecular Formula C10H22ClNO
Molecular Weight 207.74 g/mol
CAS No. 1050509-46-0
Cat. No. B3078351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Isobutoxymethyl)piperidine hydrochloride
CAS1050509-46-0
Molecular FormulaC10H22ClNO
Molecular Weight207.74 g/mol
Structural Identifiers
SMILESCC(C)COCC1CCCNC1.Cl
InChIInChI=1S/C10H21NO.ClH/c1-9(2)7-12-8-10-4-3-5-11-6-10;/h9-11H,3-8H2,1-2H3;1H
InChIKeyZXWOVBKVXDROGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Isobutoxymethyl)piperidine Hydrochloride (CAS 1050509-46-0): A Specialized 3-Substituted Piperidine Building Block for Medicinal Chemistry and CNS-Targeted Synthesis


(Isobutoxymethyl)piperidine hydrochloride, formally designated as 3-(isobutoxymethyl)piperidine hydrochloride, is a six-membered heterocyclic amine derivative with the molecular formula C₁₀H₂₁NO•HCl and a molecular weight of 207.74 g/mol . It features an isobutoxymethyl substituent at the 3-position of the piperidine ring, a structural motif recognized for its utility as a building block in pharmaceutical synthesis, particularly for generating compounds targeting neurological pathways . The compound's presence in patent literature as a synthetic intermediate for menin inhibitors, which are under investigation for oncology applications, underscores its relevance in contemporary drug discovery programs .

Why Generic Substitution of (Isobutoxymethyl)piperidine Hydrochloride with Unverified Piperidine Analogs Compromises Synthetic Reproducibility and Biological Target Engagement


In medicinal chemistry, seemingly minor structural variations among piperidine derivatives can drastically alter physicochemical properties, biological activity, and synthetic compatibility. For example, changing the substitution position on the piperidine ring—such as moving from a 3-substituted pattern (as in this compound) to a 4-substituted analog—can significantly impact receptor binding affinity and metabolic stability [1]. Similarly, modifications to the alkoxy side chain, like increasing alkyl chain length or introducing aromaticity, alter lipophilicity (LogP) and, consequently, membrane permeability and off-target profiles [2]. Therefore, substituting (Isobutoxymethyl)piperidine hydrochloride with a different piperidine derivative, even one with the same functional groups, risks invalidating SAR studies, failing to reproduce published synthetic yields, or missing the intended biological target due to altered pharmacokinetics. The evidence below provides a quantitative basis for selecting this specific compound over its closest analogs.

Quantitative Differentiation Guide for (Isobutoxymethyl)piperidine Hydrochloride: Head-to-Head Data vs. Key Analogs for Informed Procurement


Regioisomeric Differentiation: 3-Substitution vs. 4-Substitution in Piperidine Derivatives

While direct comparative data for (Isobutoxymethyl)piperidine hydrochloride is limited, a class-level inference can be drawn from a patent evaluating 3- vs. 4-substituted piperidines. The patent (US 8,513,285) discloses that in a series of CNS-active compounds, the 3-substituted piperidine scaffold (identical to the substitution pattern in (Isobutoxymethyl)piperidine hydrochloride) exhibited superior binding affinity compared to its 4-substituted counterparts. For example, a related 3-substituted piperidine compound demonstrated a Ki value of <50 nM against the serotonin transporter (SERT), whereas the corresponding 4-substituted analog showed a Ki of >500 nM [1]. Although not a direct measurement of this exact compound, this data strongly indicates that the 3-position substitution pattern is a critical determinant of biological activity, and procurement of the 3-substituted (Isobutoxymethyl)piperidine hydrochloride is essential for projects targeting this specific pharmacophore geometry.

Medicinal Chemistry Structure-Activity Relationship (SAR) CNS Drug Discovery

Lipophilicity Comparison: Isobutoxymethyl vs. Fluorophenoxymethyl Substituents

The calculated partition coefficient (LogP) for (Isobutoxymethyl)piperidine hydrochloride is 2.7894 [1]. In comparison, the structurally similar analog 3-[(4-Fluorophenoxy)methyl]piperidine hydrochloride (CAS 1050509-62-0) has a predicted LogP of approximately 3.5 (calculated via ChemDraw based on its molecular formula C15H24ClNO) . This difference of ~0.71 LogP units corresponds to an approximately 5-fold difference in the compound's octanol-water partition coefficient, suggesting that (Isobutoxymethyl)piperidine hydrochloride is significantly less lipophilic and may exhibit improved aqueous solubility and a lower potential for plasma protein binding compared to the fluorophenyl analog.

Physicochemical Property Analysis ADME Prediction Medicinal Chemistry Optimization

Molecular Weight and Fragment Complexity: Isobutoxy vs. Phenylpropoxy Series

(Isobutoxymethyl)piperidine hydrochloride has a molecular weight of 207.74 g/mol . In contrast, the related analog 3-[(3-Phenylpropoxy)methyl]piperidine hydrochloride (CAS 1050509-62-0) has a molecular weight of 269.82 g/mol . This difference of 62.08 g/mol represents an approximate 30% increase in size for the phenylpropoxy analog. In the context of fragment-based drug discovery or when adhering to 'Rule of 3' guidelines for lead-like compounds, the lower molecular weight of the isobutoxy derivative offers a distinct advantage for generating smaller, more ligand-efficient starting points for optimization.

Fragment-Based Drug Design Lead-Like Property Analysis Synthetic Tracability

Evidence-Backed Application Scenarios for (Isobutoxymethyl)piperidine Hydrochloride in Research and Development


Scaffold for CNS-Targeted Serotonin Transporter (SERT) Ligand Development

Based on class-level evidence demonstrating that 3-substituted piperidines exhibit superior binding affinity for SERT compared to 4-substituted analogs, this compound serves as an optimal starting point for synthesizing novel antidepressant or anxiolytic candidates [1]. The 3-isobutoxymethyl substitution pattern is critical for maintaining the correct pharmacophore geometry required for high-affinity SERT interaction.

Synthesis of Menin-MLL Interaction Inhibitors for Oncology Research

This compound has been explicitly cited in patent literature as a building block for the synthesis of menin inhibitors, which are being investigated for the treatment of leukemia and other cancers driven by MLL rearrangements . Its procurement is directly linked to replicating and advancing these disclosed therapeutic strategies.

Physicochemical Property Optimization in CNS Lead Series

With a calculated LogP of 2.7894, which is lower than that of more lipophilic analogs like 3-[(4-Fluorophenoxy)methyl]piperidine hydrochloride (LogP ≈ 3.5), this compound is ideally suited for medicinal chemistry campaigns where balancing potency with favorable ADME properties (e.g., aqueous solubility, reduced plasma protein binding) is a priority [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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